2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone
Description
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone is a bicyclic organic compound featuring a quinuclidinone core (a seven-membered bicyclic amine with a ketone group at the 3-position) substituted at the 2-position with a benzyl group bearing a trifluoromethyl (–CF₃) substituent. The quinuclidinone scaffold is notable for its conformational rigidity, which often enhances binding affinity in bioactive molecules.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,10,13H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMCSPPRALUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yield in certain cases.
Industrial Production Methods
Industrial production of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug design and development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The quinuclidinone moiety may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone with structurally related compounds, emphasizing key substituents and functional groups:
Key Observations:
- Trifluoromethyl vs.
- Quinuclidinone vs. Quinuclidinol Esters: The ketone group in 3-quinuclidinone reduces hydrogen-bonding capacity compared to QNB’s ester, which may alter receptor-binding kinetics .
- Spirocyclic Analogs : The diazaspiro compounds in EP 4,374,877 A2 incorporate fluorine substituents and pyrimidine rings, suggesting a focus on kinase inhibition or antiviral activity, contrasting with the simpler benzyl substitution in the target compound.
Physicochemical and Pharmacokinetic Properties
Key Findings:
Biological Activity
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of quinuclidinone derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular structure of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone can be represented as follows:
This compound features a trifluoromethyl group, which is significant in enhancing biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that the presence of the trifluoromethyl moiety can significantly increase the potency of related compounds against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone | TBD | MCF-7 (Breast) |
| Related Trifluoromethyl Compound | 3.09 | MCF-7 |
| Non-Trifluoromethyl Analogue | 19.72 | MCF-7 |
Note: TBD = To Be Determined
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit significant inhibitory effects against various bacterial strains. The trifluoromethyl group is believed to enhance membrane permeability, leading to increased efficacy against pathogens.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Note: TBD = To Be Determined
The mechanism by which 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly affecting the S-phase and G2/M-phase transitions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair, contributing to its anticancer effects.
Case Studies
Recent studies have explored the effects of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone on various cancer models:
- Study A : Investigated the compound's effects on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 μM.
- Study B : Evaluated antimicrobial activity against clinical isolates of Staphylococcus aureus, showing promising results with an MIC value lower than that of standard antibiotics.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone?
Answer:
A multi-step synthesis is typically employed, starting with alkylation of a quinuclidinone precursor. For example:
Alkylation: React 3-quinuclidinone with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product.
Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the structural assignment of this compound?
Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography: Solve the crystal structure using SHELXL for refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine anisotropic displacement parameters .
- NMR analysis: Compare experimental H and C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to resolve ambiguities in stereochemistry .
- Mass spectrometry: Confirm the molecular ion peak (e.g., m/z 285 [M+H]) and fragmentation pattern using HRMS .
Advanced: How should researchers address discrepancies between crystallographic data and computational models?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or limitations in computational approximations.
Cross-validation: Compare multiple datasets (e.g., X-ray, neutron diffraction, and cryo-EM if applicable) to identify systematic errors .
DFT optimization: Recalculate geometries using solvent-implicit models (e.g., PCM for DMSO) and assess torsional angles for flexibility in the benzyl-quinuclidinone linkage .
Experimental adjustments: Collect crystallographic data at low temperatures (100 K) to minimize thermal motion artifacts .
Advanced: What strategies optimize reaction yields for trifluoromethyl-containing derivatives?
Answer:
The electron-withdrawing trifluoromethyl group can hinder nucleophilic reactions. Mitigate this by:
Catalytic enhancement: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic esters under inert conditions .
Microwave-assisted synthesis: Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% .
Solvent optimization: Polar aprotic solvents (e.g., DMF or NMP) stabilize transition states in SN2 reactions involving benzyl halides .
Advanced: How can researchers evaluate the biological activity of this compound?
Answer:
Focus on kinase inhibition and antimicrobial assays:
Kinase profiling: Screen against PI3K isoforms using fluorescence-based ATP competition assays (IC₅₀ determination). Derivatives with similar scaffolds show IC₅₀ values <100 nM .
Antimicrobial testing: Perform broth microdilution assays (CLSI guidelines) against Mycobacterium tuberculosis H37Rv. Related hydrazide derivatives exhibit MIC values of 2–8 μg/mL .
Cytotoxicity: Assess selectivity via MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .
Advanced: What analytical techniques resolve enantiomeric purity in chiral derivatives?
Answer:
Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Monitor retention times and peak symmetry .
Circular dichroism (CD): Compare experimental CD spectra with calculated ECD curves (TD-DFT) to assign absolute configurations .
NMR chiral shift reagents: Add Eu(hfc)₃ to F NMR samples; splitting patterns indicate enantiomeric excess .
Advanced: How can computational modeling guide the design of analogs with improved stability?
Answer:
Molecular dynamics (MD): Simulate the compound’s solvation shell in physiological buffers (e.g., PBS) to identify hydrolytically labile bonds .
Density Functional Theory (DFT): Calculate Fukui indices to predict sites of electrophilic/nucleophilic attack. Modify substituents (e.g., electron-donating groups) to stabilize reactive positions .
ADMET prediction: Use QSAR models (e.g., SwissADME) to optimize logP and polar surface area for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
